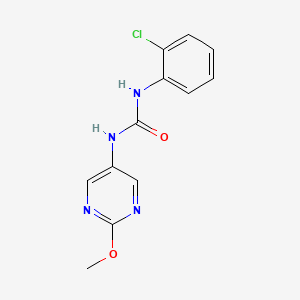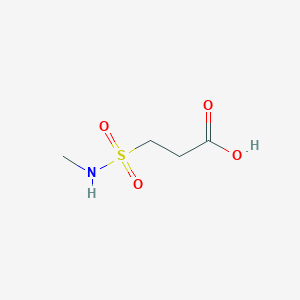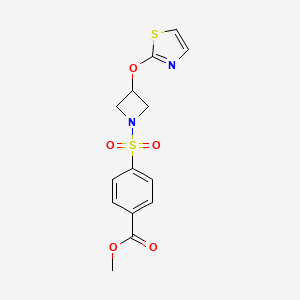![molecular formula C18H12FN3O3S B2569353 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476463-34-0](/img/structure/B2569353.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a fluorophenyl group, and a thiadiazol-2-yl group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The synthesis would likely involve the formation of the thiadiazole ring, followed by the attachment of the benzo[d][1,3]dioxol-5-yl and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the fluorophenyl group is a type of halogenated aromatic compound, and the thiadiazol-2-yl group is a type of heterocyclic compound .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ether group in the benzo[d][1,3]dioxol-5-yl group might be susceptible to acid-catalyzed cleavage, while the fluorine atom in the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might contribute to its stability and the fluorine atom might influence its polarity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Assessment
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that can be derived from thiosemicarbazide derivatives, which serve as precursors for the synthesis of various heterocyclic compounds. This process involves synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. Some synthesized compounds from this precursor have demonstrated antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Elmagd et al., 2017).
Advancements in Heterocyclic Chemistry
The compound is a focal point in research aimed at advancing heterocyclic chemistry, particularly in synthesizing new heterocycles that exhibit potent antifungal properties. By reacting the acrylamide derivative with phenacyl bromides or hydrazonoyl chlorides, researchers have developed thiazoline derivatives and thiophenes linked to an indole moiety, showcasing the compound's versatility in creating biologically active substances (Gomha & Abdel‐Aziz, 2012).
Contributions to Polymer Science
In polymer science, this compound is explored as a ligand in synthesizing polymeric complexes with potential applications in cancer therapy. The novel ligand synthesized from this compound, when combined with metals, forms polymeric complexes that have been characterized for their potential anticancer properties. These complexes undergo spectroscopic studies to understand their structure and potential biological activities (El-Sonbati et al., 2018).
Exploration in Organic Synthesis
Researchers have utilized this compound in organic synthesis to create N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process. This synthesis pathway represents a method to produce a variety of structurally diverse molecules, which can have significant implications in the development of new drugs or materials (Wang et al., 2008).
Photophysical and Electrochemical Studies
The compound is also central to studies focusing on its optical characteristics, redox properties, and structural analysis through various analytical techniques. Research in this area aims to explore its potential in creating new materials with desirable photophysical and electrochemical properties, which can be applied in fields such as optoelectronics and materials science (Bhanvadia et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-13-5-3-12(4-6-13)17-21-22-18(26-17)20-16(23)8-2-11-1-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H,20,22,23)/b8-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIHLTYMZVMVPI-WAPJZHGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)
![8-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2569282.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2569283.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B2569292.png)
